AP1189 乙酸盐
描述
AP1189 acetate, also known as resomelagon , is a novel, oral, first-in-class biased agonist of melanocortin receptors 1 and 3 (MC1r and MC3r) . It is currently in clinical development for the treatment of active rheumatoid arthritis (RA), idiopathic membranous nephropathy, and acute respiratory distress syndrome in COVID-19 .
Chemical Reactions Analysis
AP1189 acetate does not induce cAMP accumulation, the canonical pathway ascribed to melanocortin agonists. Instead, it interacts with MC1 and MC3 to activate a second pathway centered on ERK1/2 phosphorylation, as well as intracellular Ca2+ mobilization .
科学研究应用
1. 在关节软骨中的代谢和生物物理效应
Bonassar 等人 (1996) 的一项研究探索了牛软骨中内源性基质金属蛋白酶 (MMPs) 的激活和抑制。他们发现用 4-氨基苯基汞乙酸 (APMA) 处理会导致组织的生化、生物力学和物理化学性质发生显着变化。这项研究表明 APMA 在理解软骨降解和 MMPs 作用方面的潜力,尽管它与 AP1189 乙酸盐没有直接关系(Bonassar 等,1996)。
2. 对 NADPH 氧化酶和氧化应激的影响
Riganti 等人 (2006) 研究了阿波西宁(乙酰香草醛)对 N11 神经胶质细胞中氧化应激的影响。虽然这项研究的重点是阿波西宁而不是 AP1189,但它突出了基于乙酸盐的化合物与细胞氧化途径之间的复杂相互作用(Riganti 等,2006)。
3. 放射性药物应用
Moerlein 等人 (2002) 和 Pike 等人 (1982) 的研究深入探讨了用于临床 PET 研究的醋酸钠 C 11 注射剂的生产。这些工作展示了乙酸盐在医学影像中的应用,特别是在追踪各种疾病的代谢过程方面,可能包括 AP1189 之外的更广泛的乙酸盐化合物(Moerlein 等,2002),(Pike 等,1982)。
4. 炎症和代谢中的偏向激动剂
Montero-Melendez 等人 (2015) 将 AP1189 描述为黑皮质素受体 MC1 和 MC3 上的偏向激动剂。他们发现 AP1189 可以减少细胞因子释放并促进抗炎作用,而不会诱导黑色素生成,这说明了其在治疗炎症相关疾病方面的潜力(Montero-Melendez 等,2015)。
作用机制
AP1189 acetate selectively stimulates the melanocortin receptors (MC1r and MC3r) that are directly involved in inflammation and its resolution . This stimulation induces a pharmacological response that mimics the body’s own protective anti-inflammatory mechanisms, including inhibition of proinflammatory pathways via reduction of neutrophil recruitment and inhibition of release of proinflammatory cytokines. It also stimulates pro-resolving pathways, including stimulation of macrophage efferocytosis and phagocytosis, both of which lead to clearance of cellular debris in hyper-inflamed tissue .
安全和危害
未来方向
AP1189 acetate is currently in clinical development for the treatment of active rheumatoid arthritis (RA), idiopathic membranous nephropathy, and acute respiratory distress syndrome in COVID-19 . The company has completed two new Phase 2 clinical trials in RA and is evaluating the new oral tablet dosage form and increasing the treatment period to 3 months in an ongoing Phase 2a iMN trial . The primary efficacy readout is defined as the fraction of patients where disease activity goes from high to medium or lower disease activity .
属性
IUPAC Name |
acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2.C2H4O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22;1-2(3)4/h1-10H,(H4,15,16,18);1H3,(H,3,4)/b5-3+,17-9-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIESOFUABUPMMH-BKSNKXDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N\N=C(N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。